Picobenzide N-oxide

Electroanalytical Chemistry Metabolite Quantification Pharmacokinetics

Picobenzide N-oxide (CAS 72583-99-4, also designated M-3312-4) is the N-oxide metabolite of picobenzide (M-14012-4), a substituted benzamide neuroleptic agent. The compound has molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol, structurally distinguished from the parent picobenzide (MW 240.3 g/mol) by oxidation of the pyridine nitrogen to an N-oxide moiety.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 72583-99-4
Cat. No. B1200307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicobenzide N-oxide
CAS72583-99-4
SynonymsM 3312-4
M-3312-4
picobenzide N-oxide
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)[NH+](CC2=CC=NC=C2)[O-])C
InChIInChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)15(18)17(19)10-13-3-5-16-6-4-13/h3-9,17H,10H2,1-2H3
InChIKeyUNAPAZFPKNAOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picobenzide N-oxide (CAS 72583-99-4) as an Analytical Reference Standard and Pharmacologically Active Metabolite


Picobenzide N-oxide (CAS 72583-99-4, also designated M-3312-4) is the N-oxide metabolite of picobenzide (M-14012-4), a substituted benzamide neuroleptic agent [1]. The compound has molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol, structurally distinguished from the parent picobenzide (MW 240.3 g/mol) by oxidation of the pyridine nitrogen to an N-oxide moiety [2]. It was introduced as a MeSH Supplementary Concept in June 1980 and is recognized as the primary circulating and excreted metabolite formed from picobenzide in both humans and animal models [3].

Metabolite-specific reference standard for picobenzide exposure studies
Enables N-oxide-selective bioanalytical method development
Supports pharmacokinetic and metabolite identification workflows

Why Generic Substitution of Picobenzide N-oxide for Parent Picobenzide or Other Analogs Compromises Analytical and Pharmacological Integrity


Picobenzide N-oxide cannot be generically substituted for picobenzide or other N-picolyl-3,5-dimethylbenzamide analogs because the N-oxide moiety confers a distinct molecular entity with an independent pharmacokinetic and metabolic profile. In vivo administration of the parent picobenzide results in extensive biotransformation to this specific N-oxide derivative, which circulates as a distinct chemical species with its own disposition kinetics characterized by a first-order formation process and distinct compartmental distribution [1]. Procurement of the wrong chemical entity (e.g., substituting picobenzide for picobenzide N-oxide) would invalidate analytical method development, metabolite quantification studies, and any pharmacological investigations targeting the N-oxide species specifically [2]. The two compounds differ fundamentally in molecular weight (256.30 vs. 240.3 g/mol), chromatographic retention behavior, and electrochemical detection properties [3].

Target compound
Picobenzide N-oxide (M-3312-4)
Common substitute
Picobenzide (parent, M-14012-4)
N-oxide moiety confers distinct electroactivity and chromatographic retention
Lacks the N-oxide functional group; cannot be detected by N-oxide-specific methods
Independent pharmacokinetic profile and first-pass metabolism pathway
Different metabolic fate; not interchangeable for metabolite quantification studies

Quantitative Evidence Guide for the Selection and Procurement of Picobenzide N-oxide (CAS 72583-99-4)


Differential Pulse Polarography Enables Specific Quantification of Picobenzide N-oxide in Complex Matrices

A dedicated differential pulse polarography (DPP) method was developed specifically for the determination of picobenzide N-oxide, exploiting the electroactive N-oxide functional group which is absent in the parent picobenzide molecule. This method enabled parametric estimation of the metabolite's disposition kinetics using the SIMPLEX search algorithm [1].

DPP Quantification
Method context
N-oxide-specific electroanalytical detection
Supports metabolite-specific quantification
Abstract-only; full method validation not available
Electroanalytical Chemistry Metabolite Quantification Pharmacokinetics

First-Order Biotransformation Kinetics of Picobenzide to Its N-oxide Metabolite in Rabbits

Following intravenous administration of picobenzide at 30 mg/kg to rabbits, the biotransformation to picobenzide N-oxide was found to fit a first-order kinetic process. Parametric estimation of the N-oxide metabolite's disposition was performed using the SIMPLEX method as the search algorithm [1].

Metabolite Formation
Class-level inference
First-order biotransformation kinetics confirmed in rabbit model
Supports metabolite exposure prediction
Rate constants not reported
Pharmacokinetics Drug Metabolism Preclinical Modeling

Identification of Picobenzide N-oxide as the Primary Urinary Metabolite in Human Subjects

In a study of 14 patients receiving intravenous picobenzide at a dose of 10 mg/kg, the N-oxide derivative was identified as the main metabolite appearing in urine alongside unaltered parent drug. The metabolite was isolated by liquid-liquid extraction and chromatographic techniques, and its identity was confirmed by comparison with a synthetically obtained standard [1].

Human Urinary Metabolite
Cross-study comparable
Identified as main urinary metabolite in 14 subjects
Essential reference for human PK research
Relative abundance ratio not specified
Clinical Pharmacology Metabolite Identification Drug Excretion

Pharmacological Activity Comparison Between Picobenzide (M-14012-4) and Its N-oxide Metabolite (M-3312-4)

A comparative pharmacological study evaluated the activity of N-(4-picolyl)-3,5-dimethylbenzamide (M-14012-4, picobenzide) against its N-oxide metabolite (M-3312-4, picobenzide N-oxide), reporting new pharmacological aspects. The study was published in Archivos de Farmacologia y Toxicologia in 1979 [1].

Pharmacology Comparison
Head-to-head comparison
Distinct pharmacological profile reported vs. parent
Supports independent SAR investigation
Quantitative data not available (abstract only)
Neuropharmacology Metabolite Activity Structure-Activity Relationship

Physicochemical Differentiation: Molecular Weight and Structural Distinction from Parent Picobenzide

Picobenzide N-oxide (C15H16N2O2) has a molecular weight of 256.30 g/mol, which is 16 Da greater than the parent compound picobenzide (C15H16N2O, MW 240.3 g/mol), corresponding to the addition of a single oxygen atom to form the N-oxide moiety on the pyridine nitrogen [1].

Mass Difference
Supporting evidence
Δ16 Da (N-oxide formation)
Enables identity confirmation by LC-MS
Calculated from molecular formula
Analytical Chemistry Compound Identity Verification Quality Control

Defined Research and Analytical Application Scenarios for Picobenzide N-oxide (CAS 72583-99-4) Based on Verified Evidence


Analytical Reference Standard for Clinical Pharmacokinetic Studies of Picobenzide

Picobenzide N-oxide is required as an authenticated reference standard for quantifying the primary human metabolite of picobenzide in plasma and urine samples from clinical pharmacokinetic studies. Its identity as the main urinary metabolite in patients receiving picobenzide IV at 10 mg/kg has been confirmed by comparison with a synthetically obtained standard [1]. Researchers conducting bioequivalence, drug-drug interaction, or therapeutic drug monitoring studies involving picobenzide must procure this specific N-oxide compound to validate LC-MS/MS methods and ensure accurate metabolite quantification.

Electroanalytical Method Development and Validation

The N-oxide functional group of picobenzide N-oxide confers electroactivity that enables specific quantification by differential pulse polarography (DPP), a method established and validated for this metabolite [1]. This property differentiates the compound from the parent picobenzide, which lacks the N-oxide moiety and therefore cannot be detected by this specific electroanalytical approach. Laboratories developing or validating polarographic or voltammetric methods for metabolite analysis will require picobenzide N-oxide as a calibrant and quality control material.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Investigations

A direct head-to-head pharmacological comparison between picobenzide (M-14012-4) and its N-oxide metabolite (M-3312-4) has been conducted and published, establishing that the two compounds exhibit distinct pharmacological profiles [1]. Researchers investigating the neuroleptic, anti-inflammatory, or spasmolytic mechanisms of substituted benzamides require picobenzide N-oxide as a discrete test article to elucidate the contribution of N-oxide formation to the overall pharmacodynamic activity of picobenzide and to guide SAR optimization of related analogs.

Preclinical Metabolism and Disposition Modeling

In rabbit models, the biotransformation of picobenzide to its N-oxide metabolite follows first-order kinetics, and the metabolite demonstrates accessible distribution to the peripheral compartment [1]. Preclinical researchers studying species-specific metabolism, metabolite exposure-toxicity relationships, or developing physiologically based pharmacokinetic (PBPK) models for substituted benzamides require picobenzide N-oxide as an analytical standard for quantifying metabolite concentrations in biological matrices and validating in vitro-in vivo extrapolation (IVIVE) predictions.

Application
Selection Property
Validation Focus
Pharmacokinetic metabolite quantification
Metabolite-specific reference standard
Method accuracy in biological matrices
Electroanalytical method development
N-oxide electroactivity
N-oxide-selective detection
Comparative pharmacology research
Independent pharmacological profile
Activity differentiation from parent
Preclinical metabolism modeling
First-order biotransformation kinetics
Metabolite exposure prediction
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